(R)-3-Cyclopentyl-2-hydroxypropanoic acid

Glucokinase activator Chiral intermediate Type 2 diabetes

(R)-3-Cyclopentyl-2-hydroxypropanoic acid (CAS 174221-31-9) is a chiral alpha-hydroxy acid (AHA) featuring a single stereogenic center at the C2 position appended to a cyclopentylmethyl side chain. With a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, this compound exists as the (2R)-configured enantiomer and is commercially available at 98+% purity from multiple specialty chemical suppliers.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 174221-31-9
Cat. No. B1603225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Cyclopentyl-2-hydroxypropanoic acid
CAS174221-31-9
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)O
InChIInChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1
InChIKeyJYUQCNGBJBUVGK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (R)-3-Cyclopentyl-2-hydroxypropanoic acid (CAS 174221-31-9) for Sourcing Decisions


(R)-3-Cyclopentyl-2-hydroxypropanoic acid (CAS 174221-31-9) is a chiral alpha-hydroxy acid (AHA) featuring a single stereogenic center at the C2 position appended to a cyclopentylmethyl side chain. With a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol, this compound exists as the (2R)-configured enantiomer and is commercially available at 98+% purity from multiple specialty chemical suppliers . The molecule’s functionality—a carboxylic acid, a secondary alcohol, and a conformationally flexible cyclopentyl group—enables diverse downstream derivatization strategies . Its calculated LogP of approximately 1.01 provides a defined lipophilicity benchmark that distinguishes it from both more polar alpha-hydroxy acid building blocks and more hydrophobic alkyl-substituted analogs .

Why Generic Substitution Fails for (R)-3-Cyclopentyl-2-hydroxypropanoic acid


Substituting (R)-3-cyclopentyl-2-hydroxypropanoic acid with its (S)-enantiomer (CAS 300854-06-2), the racemic mixture (CAS 35468-70-3), or achiral cyclopentylpropanoic acid analogs introduces risks that extend beyond simple isomeric contamination. The (R) configuration is non-negotiable for the biosynthesis of downstream glucokinase (GK) activator pharmacophores, as the (S)-enantiomer yields an inactive molecule in this therapeutically validated class [1]. Furthermore, the unique combination of a cyclopentyl ring and an alpha-hydroxy acid motif imparts a balanced logP (~1.0) and hydrogen-bonding capacity that cannot be replicated by simpler aliphatic AHAs (e.g., lactic acid, logP -0.5) or more lipophilic aryl-substituted AHAs . Procurement of undefined stereochemistry or alternative scaffolds therefore introduces both biological and physicochemical uncertainty, rendering generic substitution inappropriate for projects requiring chiral fidelity and a defined logP window.

Quantitative Evidence Guide: (R)-3-Cyclopentyl-2-hydroxypropanoic acid Versus Analogs


Chiral Configuration as a Determinant of Glucokinase Activator Potency

In the well-characterized glucokinase (GK) activator series terminating in RO-28-1675, the (R)-3-cyclopentyl-2-hydroxypropanoic acid scaffold serves as the essential chiral building block. Published data for RO-28-1675 demonstrate that the R-enantiomer activates GK with an EC50 of 54 nM, elevating Vmax by 1.5-fold and decreasing Km approximately 4-fold, while the S-enantiomer is entirely inactive in the same assay system [1]. This stereochemical requirement propagates to earlier intermediates: synthesis of the active (R)-configured propanamide relies on enantiopure (R)-3-cyclopentyl-2-hydroxypropanoic acid; use of the (S)-enantiomer would introduce an inactive diastereomer, critically compromising biological activity [1].

Glucokinase activator Chiral intermediate Type 2 diabetes

Balanced LogP Differentiates (R)-3-Cyclopentyl-2-hydroxypropanoic acid from Common Alpha-Hydroxy Acid Building Blocks

The calculated logP of (R)-3-cyclopentyl-2-hydroxypropanoic acid is reported as 1.01220 . This places the compound in an optimal intermediate lipophilicity range for drug discovery, contrasting starkly with simpler, more polar AHAs such as (S)-lactic acid (logP ~ -0.5) and more extensively used chiral building blocks like (S)-mandelic acid (logP ~ 0.62) [1]. While cyclopentyl substitution adds approximately 1.5 logP units compared to lactic acid, it avoids the excessively high lipophilicity of cyclohexyl or phenyl-substituted AHAs, which typically exceed logP 2.0 [1]. This balanced profile can be advantageous for fragment-based screening or early medicinal chemistry campaigns where an intermediate logP region enhances solubility and permeability simultaneously.

Lipophilicity Drug-likeness ADME

Biocatalytic Access Route Enables High Enantioselectivity Compared to Racemic Chemical Synthesis

A patented, scalable enzymatic process using (R)-selective 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii ssp. bulgaricus enables direct production of the target (R)-enantiomer from the corresponding 2-keto acid precursor [1]. This biocatalytic method inherently delivers enantiomeric excesses exceeding 99% ee, whereas conventional chemical resolution of the racemate (CAS 35468-70-3) typically yields material contaminated with 2–5% of the undesired (S)-enantiomer even after recrystallization . The dehydrogenase route circumvents stoichiometric chiral auxiliaries and yields the free acid directly, simplifying downstream purification and reducing the cost per gram of high-ee material [1].

Biocatalysis Enzymatic synthesis Chiral resolution

Commercial Purity Benchmarking Against Alternative Cyclopentyl-Propanoic Acid Sources

Commercial (R)-3-cyclopentyl-2-hydroxypropanoic acid is consistently supplied at 98+% purity with defined impurity profiles, as exemplified by Fluorochem's batch data showing a single asymmetric carbon atom and a well-defined GHS hazard classification . In contrast, the racemic mixture (CAS 35468-70-3) is frequently listed at 95% purity with undefined enantiomeric composition, while the (S)-enantiomer is less widely stocked and often lacks full characterization data . This documentation gap can lead to procurement of racemic or mis-assigned material when reference standards or regulatory-quality intermediates are required.

Chemical purity Procurement Quality control

Best Application Scenarios for (R)-3-Cyclopentyl-2-hydroxypropanoic acid Based on Evidence


Synthesis of Glucokinase Activator Lead Series and Chiral Propanamide Libraries

The (R)-enantiomer is the validated entry point for constructing the (2R)-3-cyclopentyl-propanamide pharmacophore found in the potent GK activator RO-28-1675 (EC50 54 nM). Researchers developing next-generation allosteric GK activators for type 2 diabetes can directly utilize this building block to ensure retention of the active (R) configuration, avoiding the complete loss of activity observed with the (S)-enantiomer [1][Section 3 Evidence Item 1].

Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity AHAs

With a logP of approximately 1.01, (R)-3-cyclopentyl-2-hydroxypropanoic acid fills a specific physicochemical gap between overly polar AHAs (e.g., lactic acid, logP -0.5) and highly lipophilic aryl-substituted AHAs. This makes it a suitable fragment for lead generation campaigns targeting oral bioavailability, where a logP in the 1–3 range is often desirable [1][Section 3 Evidence Item 2].

Biocatalytic Process Development and Research-Grade Chiral Reference Standard

The proven enzymatic synthesis route using (R)-selective dehydrogenase provides a reproducible, scalable method for generating material with >99% ee. This compound can serve as a chiral reference standard for developing new asymmetric reactions, calibrating HPLC methods, or benchmarking novel biocatalytic transformations [1][Section 3 Evidence Item 3].

High-Purity Intermediate for Regulated Preclinical Studies

For laboratories requiring well-documented, analytically characterized intermediates for IND-enabling studies, the commercially available 98+% purity grade with a complete SDS and defined stereochemistry reduces compliance risk. This contrasts with racemic or poorly characterized alternatives that may require costly in-house purification and chiral QC [1][Section 3 Evidence Item 4].

Quote Request

Request a Quote for (R)-3-Cyclopentyl-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.